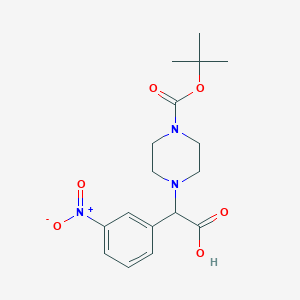

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid

Description

Historical Evolution of N-Protected Piperazine Scaffolds

The development of N-protected piperazine scaffolds represents a pivotal advancement in synthetic organic chemistry and pharmaceutical research, marking a transition from simple heterocyclic compounds to sophisticated building blocks capable of selective transformation and functionalization. The historical evolution of these protected systems began with the recognition that unprotected piperazines, while biologically active, presented significant synthetic challenges due to their nucleophilic nature and tendency to undergo undesired side reactions during multi-step synthetic sequences.

Early investigations into piperazine protection strategies emerged from the broader field of amino acid and peptide chemistry, where protecting groups had already proven essential for selective transformations. The initial approaches to piperazine protection involved the use of benzyl and acetyl groups, which provided moderate stability but often required harsh deprotection conditions that limited their utility in complex synthetic sequences. These early protecting groups, while functional, lacked the robustness and selectivity required for advanced pharmaceutical applications, necessitating the development of more sophisticated protection strategies.

The introduction of carbamate-based protecting groups marked a significant milestone in the evolution of N-protected piperazine chemistry. Among these, the tert-butoxycarbonyl group emerged as particularly valuable due to its unique combination of stability under basic conditions and facile removal under acidic conditions. This protecting group demonstrated exceptional compatibility with a wide range of synthetic transformations, including nucleophilic substitutions, cross-coupling reactions, and oxidative processes, making it an ideal choice for complex pharmaceutical synthesis.

The development of mono-protected piperazine derivatives represented another crucial advancement in this field, enabling the selective functionalization of one nitrogen atom while maintaining the second nitrogen in a protected state. Recent synthetic strategies have demonstrated that conceptually new one-pot approaches can be employed for the synthesis of protected substituted piperazines through innovative methodologies such as the addition of Grignard reagents to pyrazine N-oxides. These methods have achieved high yields ranging from 33 to 91 percent over three steps while maintaining step efficiency and reaction speed.

Modern synthetic approaches to N-protected piperazines have incorporated advanced catalytic methodologies, including photoredox chemistry and transition metal catalysis, to achieve unprecedented levels of selectivity and efficiency. These contemporary methods have enabled the synthesis of enantiomerically enriched piperazines through asymmetric catalysis, with some procedures achieving enantiomeric excesses up to 83 percent when employing chiral auxiliaries such as sparteine in combination with organometallic reagents. The development of these enantioselective methods has opened new avenues for the synthesis of chiral pharmaceutical intermediates with defined stereochemistry.

The evolution of N-protected piperazine scaffolds has also been driven by the need for orthogonal protection strategies that allow for selective deprotection and functionalization. Modern N,N-diprotected piperazines offer convenient handling properties and enable orthogonal deprotection at either nitrogen atom for selective transformations. This capability has proven particularly valuable in the synthesis of complex pharmaceutical targets where sequential introduction of different substituents is required.

Contemporary research has expanded the scope of N-protected piperazine applications to include bioorthogonal labeling strategies, where functionalized piperazine derivatives serve as platforms for the introduction of imaging agents or therapeutic payloads. These applications have demonstrated the versatility of protected piperazine scaffolds beyond traditional pharmaceutical synthesis, encompassing areas such as chemical biology and diagnostic agent development.

Role of tert-Butoxycarbonyl Protecting Groups in Drug Design

The tert-butoxycarbonyl protecting group has emerged as one of the most widely utilized and strategically important protecting groups in pharmaceutical chemistry, particularly in the context of piperazine-containing drug candidates. This protecting group strategy has revolutionized synthetic approaches to complex pharmaceutical intermediates by providing a robust, versatile, and easily removable protection system that maintains compatibility with a vast array of synthetic transformations while preserving the integrity of sensitive functional groups.

The fundamental advantages of tert-butoxycarbonyl protection stem from its unique chemical properties, which include exceptional stability under basic and neutral conditions combined with facile removal under mildly acidic conditions. The use of tert-butoxycarbonyl as the N-amino protecting group in pharmaceutical synthesis has proven advantageous in several critical applications, including the synthesis of hydrophobic compounds and molecules containing ester and thioester moieties. This protection strategy enables chemists to perform complex multi-step syntheses without compromising the integrity of acid-sensitive functional groups present elsewhere in the molecule.

In the specific context of piperazine chemistry, tert-butoxycarbonyl protection offers several distinct advantages that have made it the protecting group of choice for many pharmaceutical applications. The protected piperazine derivatives demonstrate enhanced stability during storage and handling, reduced tendency to undergo unwanted polymerization reactions, and improved solubility characteristics in organic solvents commonly used in pharmaceutical synthesis. These properties have made tert-butoxycarbonyl-protected piperazines valuable building blocks for the construction of complex pharmaceutical intermediates.

The synthetic utility of tert-butoxycarbonyl-protected piperazines has been demonstrated through their successful application in cross-coupling reactions, including Buchwald-Hartwig coupling reactions with aryl halides and copper-catalyzed coupling reactions with aryl iodides using specialized catalyst systems such as copper bromide combined with 1,1'-bi-2-naphthol and potassium phosphate bases. These transformations have enabled the construction of diverse N-aryl piperazine derivatives that serve as key intermediates in pharmaceutical synthesis.

The preparation of tert-butoxycarbonyl-protected piperazines has been optimized through various synthetic approaches, including solvent-free protection procedures catalyzed by iodine, which can achieve yields up to 80 percent. This methodology has demonstrated the feasibility of environmentally friendly protection strategies that minimize solvent usage while maintaining high synthetic efficiency, aligning with contemporary green chemistry principles in pharmaceutical manufacturing.

The strategic application of tert-butoxycarbonyl protection has been particularly valuable in the synthesis of pharmaceutical intermediates where selective deprotection is required. The mild acidic conditions typically employed for tert-butoxycarbonyl removal, such as treatment with trifluoroacetic acid or hydrogen chloride in organic solvents, provide excellent selectivity and compatibility with other protecting groups commonly used in pharmaceutical synthesis. This selectivity has enabled the development of sophisticated protection strategies where multiple protecting groups can be removed in a predetermined sequence.

Modern pharmaceutical applications of tert-butoxycarbonyl-protected piperazines have expanded to include their use as building blocks for the synthesis of complex heterocyclic systems, peptide mimetics, and bioactive natural product analogs. The compound 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(3-nitrophenyl)acetic acid exemplifies this application, serving as a sophisticated intermediate that combines the advantages of tert-butoxycarbonyl protection with additional functional groups that enable further synthetic elaboration.

The development of automated synthetic methodologies and solid-phase synthesis techniques has further enhanced the utility of tert-butoxycarbonyl-protected piperazines in pharmaceutical research. These approaches have enabled the rapid generation of diverse compound libraries for biological screening, accelerating the drug discovery process and enabling the identification of novel therapeutic leads with improved pharmacological profiles.

Significance of Nitrophenyl Substitutions in Bioactive Compounds

The incorporation of nitrophenyl substitutions in bioactive compounds represents a strategic approach to enhancing pharmaceutical activity through the introduction of electron-withdrawing functionality that can profoundly influence molecular properties, biological activity, and pharmacokinetic characteristics. Nitrophenyl groups have established themselves as privileged structural motifs in medicinal chemistry due to their unique electronic properties, synthetic accessibility, and capacity to serve as versatile synthetic intermediates for further chemical transformations.

The electronic properties of nitrophenyl substituents confer several distinct advantages in drug design applications. The strongly electron-withdrawing nature of the nitro group significantly alters the electronic distribution within aromatic systems, leading to enhanced electrophilic character that can facilitate interactions with nucleophilic sites in biological targets. This electronic modulation has proven particularly valuable in the design of enzyme inhibitors, where the nitrophenyl group can enhance binding affinity through favorable electrostatic interactions with active site residues.

Nitrophenyl derivatives have demonstrated remarkable versatility as synthetic intermediates in pharmaceutical chemistry, serving as precursors for a wide range of biologically active compounds. The nitro group can undergo various chemical transformations, including reduction to anilines, which can subsequently cyclize to form lactams or undergo partial reductive cyclization to yield hydroxamic acids. These transformation pathways have proven essential in the synthesis of many biologically active molecules, including quindoline derivatives that have shown promise as enzyme inhibitors and anticancer agents.

The synthetic utility of nitrophenyl compounds extends to their role as protecting groups for primary alcohols, where the nitrophenyl acetic acid derivatives can be employed to temporarily mask hydroxyl functionality during complex synthetic sequences. The alcohol is esterified with 2-nitrophenylacetic acid through acid chloride or acid anhydride intermediates, or alternatively through Mitsunobu reaction conditions involving diethyl azidocarboxylate and triphenylphosphine in dichloromethane. The protecting group can be selectively removed using zinc and ammonium chloride under conditions that are compatible with other existing alcohol protecting groups.

Recent pharmaceutical research has identified nitrophenyl derivatives as important structural components in natural products with significant biological activity. Ginkgonitroside, a novel nitrophenyl glycoside isolated from Ginkgo biloba leaves, has demonstrated remarkable activity in controlling adipocyte and osteoblast differentiation, representing the first reported occurrence of nitrophenyl glycosides in this medicinally important plant species. This discovery has highlighted the potential of nitrophenyl-containing natural products as sources of novel therapeutic leads.

The application of nitrophenyl substitutions in pharmaceutical research has been particularly prominent in the development of potent biological inhibitors. Recent structure-activity relationship studies have demonstrated that nitrophenyl piperazine analogs can serve as effective inhibitors of specific ion channels, with some derivatives achieving inhibitory concentrations in the submicromolar range. These studies have revealed that the position and electronic properties of the nitro group significantly influence biological activity, with optimal activity often observed when the nitro group is positioned to maximize favorable electrostatic interactions with target proteins.

The incorporation of nitrophenyl groups into piperazine-containing compounds has yielded pharmaceutical intermediates with enhanced synthetic versatility and biological potential. The compound 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(3-nitrophenyl)acetic acid exemplifies this approach, combining the structural advantages of the piperazine scaffold with the electronic properties of the nitrophenyl substituent and the synthetic utility of the carboxylic acid functionality. This combination provides multiple sites for further chemical modification and biological target interaction.

Contemporary synthetic methodologies have enabled the efficient preparation of nitrophenyl-substituted pharmaceutical intermediates through various approaches, including nucleophilic aromatic substitution reactions, cross-coupling methodologies, and direct nitration procedures. These synthetic advances have facilitated the exploration of nitrophenyl-containing compounds as therapeutic agents across diverse therapeutic areas, including infectious diseases, cancer, and neurological disorders.

The pharmacological significance of nitrophenyl substitutions has been further validated through comprehensive biological evaluations that have demonstrated their capacity to modulate various biological pathways. These evaluations have revealed that nitrophenyl-containing compounds can exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on the specific structural context and substitution patterns employed.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-9-7-18(8-10-19)14(15(21)22)12-5-4-6-13(11-12)20(24)25/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKVACQPIQWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376105 | |

| Record name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-17-9 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(3-nitrophenyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Boc Piperazine Intermediate

The synthesis of N-Boc piperazine is a crucial step in preparing 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid. A highly efficient industrially viable method involves a three-step process starting from diethanolamine, which is advantageous due to mild conditions, high yield, and purity:

| Step | Reaction | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Chlorination of diethanolamine to bis(2-chloroethyl)amine | Diethanolamine + thionyl chloride (SOCl₂), reflux 3-5 h, molar ratio SOCl₂:diethanolamine = 3:1, cooling below 10°C | Formation of bis(2-chloroethyl)amine | High conversion |

| 2 | Boc protection of bis(2-chloroethyl)amine | Addition of purified water, pH adjusted >10 with sodium carbonate, dropwise addition of di-tert-butyl dicarbonate (Boc anhydride), reaction at 10-30°C for 12-16 h | Formation of bis(2-chloroethyl) carbamic acid tert-butyl ester | High selectivity |

| 3 | Cyclization with ammonia water | Ammonia water added dropwise at 55-65°C, reaction for 2-5 h | Cyclization to N-Boc piperazine | 94.3% yield, 99.42% purity |

This method avoids the use of anhydrous piperazine and toxic solvents like toluene, making it safer and cost-effective for industrial scale.

Construction of the 3-Substituted Piperazine-2-Acetic Acid Core

For the incorporation of the 3-nitrophenyl substituent on the acetic acid moiety, recent research describes an efficient synthetic route starting from optically pure amino acids, involving the following key steps:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of Boc-protected amino acid | Boc-protected amino acid + carbonyldiimidazole (CDI) in anhydrous THF, stirred under nitrogen at low temperature for 2 h | Formation of activated intermediate |

| 2 | Addition of ethyl potassium malonate and magnesium chloride | Stirred at room temperature for 16 h | Formation of β-ketoester intermediate |

| 3 | Reductive amination | β-ketoester + ammonium acetate + sodium cyanoborohydride (NaBH₃CN) in methanol, stirred at room temperature for 20 h | Formation of piperazine ring precursor |

| 4 | Nosylation (sulfonylation) | Boc-protected amine + 2-nitrobenzene sulfonyl chloride + triethylamine in dichloromethane at room temperature for 2 h | Protection of amine for further transformations |

This method enables the synthesis of 3-substituted piperazine-2-acetic acid esters, including those with phenyl substitutions, which are otherwise difficult to access. However, racemization of the final products was noted as a limitation.

Coupling of 4-Boc-Piperazine with 3-Nitrophenyl Acetic Acid Derivatives

While direct literature on the exact coupling of N-Boc piperazine with 3-nitrophenyl acetic acid is limited, the general strategy involves:

- Preparation of N-Boc piperazine as described.

- Activation of 3-nitrophenyl acetic acid (or its ester derivatives) by carbodiimide coupling agents (e.g., EDC, DCC) or CDI.

- Nucleophilic substitution or amide bond formation between the activated acid derivative and the piperazine nitrogen.

The Boc group protects the piperazine nitrogen during these steps, allowing selective reaction at the other nitrogen atom.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The three-step industrial synthesis of N-Boc piperazine from diethanolamine is advantageous due to the availability of raw materials, mild reaction conditions, and high yield and purity, making it suitable for scale-up.

- The five-step synthetic route to 3-substituted piperazine-2-acetic acid esters starting from amino acids provides a versatile approach to introduce aromatic substituents such as 3-nitrophenyl groups, although control of stereochemistry remains challenging.

- Protection of the piperazine nitrogen by Boc is critical to prevent side reactions during coupling steps.

- Extraction and purification steps often involve ethyl acetate and drying agents like anhydrous sodium sulfate to achieve high purity.

- Reaction temperatures are carefully controlled to optimize yield and minimize racemization or decomposition.

Chemical Reactions Analysis

Coupling Reactions

This compound participates in nucleophilic substitution and amide bond formation:

-

Buchwald-Hartwig cross-coupling : Reacts with aryl halides (e.g., 2-bromo-4-methylthiophenol) under Pd catalysis to form biaryl piperazine derivatives. Yields reach 95% when using iodoarenes instead of bromoarenes .

-

Peptide coupling : The carboxylic acid group undergoes activation with HOBt/EDCI to form amides with primary/secondary amines. Reported yields for neuroactive compound synthesis: 72-89% .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions:

| Condition | Time | Resulting Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 2 hr | 2-(piperazinyl)-2-(3-nitrophenyl)acetic acid | 98% | |

| HCl/dioxane (4M) | 4 hr | Same as above | 91% |

Deprotection enables further functionalization at the piperazine nitrogen.

Cyclization Reactions

The acetic acid side chain facilitates heterocycle formation:

-

Lactamization : Heating with DCC/DMAP in toluene produces a six-membered lactam (m.p. 167-169°C) via intramolecular amide bond formation .

-

Quinolone synthesis : Reacts with ethyl malonyl chloride under Dean-Stark conditions to yield 4(1H)-quinolone derivatives (EC₅₀ = 4.7 nM vs. Plasmodium berghei) .

Functional Group Transformations

Key modifications include:

-

Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the 3-nitrophenyl group to 3-aminophenyl (96% yield), enabling diazotization/Suzuki coupling .

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl ester (bp 142-144°C/0.1 mmHg), used in prodrug development .

Analytical Characterization Data

This compound's dual functionality (Boc-protected piperazine + nitrophenyl acetic acid) makes it critical for constructing kinase inhibitors , antipsychotics , and antimalarials . Recent advances in flow chemistry have improved its synthesis scalability to >200 g/batch with 94.3% purity .

Scientific Research Applications

Scientific Research Applications

- Reagent for Piperazine Synthesis 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid can be used in the synthesis of piperazine derivatives . Piperazines are a class of organic compounds with a broad range of applications in medicinal chemistry, materials science, and other fields .

- Research and Development The primary identified use for this compound is within research and development settings . ChemicalBook indicates it is strictly for R&D purposes and not for medicinal, household, or other uses .

Synthesis of Piperazine Derivatives

Piperazine-containing molecules have demonstrated biological activity, which makes them valuable targets in drug discovery and design . For instance, piperazine-substituted quinolones have shown promise as antimalarial agents . These compounds can be synthesized with a methylene unit between the quinolone core and the piperazine . The use of this compound as a building block could facilitate the creation of novel piperazine derivatives with potential therapeutic applications .

Usage and Safety Information

This compound is intended for laboratory use by trained professionals. When handling this chemical, it is crucial to follow standard safety protocols to prevent potential hazards .

- Ventilation: Ensure the handling area is well-ventilated.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles with side-shields.

- Avoid Contact: Prevent contact with skin and eyes, and avoid breathing mist, gas, or vapors.

- Hygiene: Wash and dry hands thoroughly after handling.

- Fire Safety: Remove all sources of ignition and use non-sparking tools.

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.

- Inhalation: Move the victim to fresh air; if breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

- Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.

- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a doctor or a Poison Control Center.

Handling and Disposal

- Spillage: Prevent further spillage or leakage if it is safe. Do not allow the chemical to enter drains, and avoid discharge into the environment. Collect the spilled material, arrange disposal, and keep the chemical in suitable and closed containers .

- Disposal: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Avoid contaminating water, foodstuffs, feed, or seed during storage or disposal, and do not discharge into sewer systems .

Regulatory Information

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with the nitro group in the para position.

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group in the ortho position.

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s interactions with biological targets and its overall chemical behavior.

Biological Activity

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid (CAS 885274-17-9) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound includes a piperazine ring protected by a t-butoxycarbonyl (Boc) group and a nitrophenyl moiety, which contribute to its biological activity. The molecular formula is C₁₇H₂₃N₃O₆, with a molecular weight of 365.39 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially influencing pathways related to enzyme inhibition, antimicrobial effects, and receptor modulation .

Key Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial for therapeutic interventions in various diseases.

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

- Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, indicating potential applications in neurological disorders.

The mechanism of action for this compound is believed to involve:

- Binding Affinity : The compound's ability to bind to specific biological targets is influenced by its structural components, particularly the nitrophenyl group which can undergo reduction to form reactive intermediates.

- Modulation of Biological Pathways : By interacting with enzymes or receptors, the compound may modulate various signaling pathways essential for cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance, it exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

-

Structure-Activity Relationship (SAR) : A comparative analysis with similar compounds revealed that the presence of the Boc group and nitrophenyl moiety enhances the biological activity. For example:

- Comparison with Related Compounds :

Compound Name Structural Features Biological Activity 2-(4-Boc-piperazinyl)-2-phenylacetic acid Lacks nitro substituent Reduced activity 2-(4-Boc-piperidinyl)-2-(3-nitrophenyl)acetic acid Different ring structure Varying pharmacological properties 4-(t-butoxycarbonyl)piperazine Only piperazine moiety No acetic or phenolic components

- Comparison with Related Compounds :

- Potential Applications in Drug Development : Given its unique properties, this compound may serve as a lead molecule for developing new drugs targeting central nervous system disorders or bacterial infections. Its ability to enhance solubility and bioavailability makes it particularly valuable in pharmaceutical formulations.

Q & A

Q. What are the key considerations for synthesizing 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid with high purity?

The synthesis typically involves coupling the Boc-protected piperazine moiety to the 3-nitrophenylacetic acid scaffold. Critical steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen during synthesis to prevent unwanted side reactions. This is confirmed by the presence of Boc groups in analogous compounds like 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is recommended to achieve ≥95% purity, as evidenced by similar Boc-protected piperazine derivatives .

- Analytical Validation : Confirm purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), aligning with methods used for structurally related compounds .

Q. How can the stereochemical integrity of the compound be preserved during synthesis?

- Chiral Resolutions : Use chiral auxiliaries or catalysts during coupling reactions, as demonstrated in the synthesis of enantiomerically pure Boc-protected piperazine-carboxylic acids .

- Temperature Control : Maintain low temperatures during Boc deprotection to minimize racemization, a strategy validated in analogous peptide synthesis workflows .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., tert-butyl peaks at ~1.4 ppm) and the nitrophenyl aromatic signals .

- FT-IR : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination, as applied to structurally related piperazine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for coupling reactions. This aligns with ICReDD’s approach to reaction design .

- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Multivariate Analysis : Compare computed reaction barriers (via DFT) with experimental kinetic data to identify discrepancies. Adjust computational parameters (e.g., solvent models) iteratively .

- Synchrotron Studies : Use time-resolved X-ray absorption spectroscopy to validate intermediate species predicted by simulations .

Q. How does the nitro group at the 3-position influence the compound’s electronic and steric properties?

- Electron-Withdrawing Effects : The nitro group decreases electron density on the phenyl ring, enhancing electrophilic reactivity. This is supported by comparative studies on nitrophenylacetic acid derivatives .

- Steric Hindrance : Molecular docking simulations reveal that the 3-nitro substituent may limit binding to certain enzyme active sites, as observed in enzyme inhibition studies of related nitrophenyl compounds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Continuous Flow Systems : Implement flow chemistry to control reaction kinetics and minimize side reactions, as demonstrated for Boc-protected intermediates .

- In-line Analytics : Use real-time UV-Vis or Raman spectroscopy to monitor ee during synthesis, ensuring consistency with small-scale batches .

Methodological Notes

- Advanced References : Emphasis on ICReDD’s computational-experimental integration and X-ray crystallography ensures methodological rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.